molecular formula C18H18FNO6 B2821991 [(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-78-8

[(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2821991
CAS No.: 386262-78-8
M. Wt: 363.341
InChI Key: NPLCXPNOUHTNTF-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative characterized by a 3,4,5-trimethoxybenzoate core linked to a [(4-fluorophenyl)carbamoyl]methyl group. The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in bioactive compounds, contributing to lipophilicity and molecular recognition in biological systems .

Properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLCXPNOUHTNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

[(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The fluoroaniline group can interact with enzymes or receptors, leading to modulation of biological pathways. The trimethoxybenzoate moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Solubility
[(4-Fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate 3,4,5-Trimethoxybenzoate ester with [(4-FC₆H₄)NHCO]CH₂- substituent ~377.3 (calculated) 3× methoxy, carbamoyl, 4-fluorophenyl Low water solubility (lipophilic)
Methyl 3,4,5-trimethoxybenzoate (MQF300) Methyl ester of 3,4,5-trimethoxybenzoic acid 226.23 3× methoxy, methyl ester Moderately lipophilic
Reserpine Yohimban alkaloid linked to 3,4,5-trimethoxybenzoyloxy group 608.68 3× methoxy, ester, indole alkaloid core Poor aqueous solubility
Methyl 3,4,5-trihydroxybenzoate (MKI100) Methyl ester of gallic acid (3,4,5-trihydroxybenzoic acid) 184.15 3× hydroxyl, methyl ester High water solubility (polar)
Methyl 3,4,5-trimethoxy-2-nitrobenzoate Methyl ester of 2-nitro-3,4,5-trimethoxybenzoic acid 271.22 3× methoxy, nitro, methyl ester Low solubility (electron-deficient)

Key Observations :

  • Lipophilicity : The 3,4,5-trimethoxy group enhances lipophilicity across all analogs. The target compound’s 4-fluorophenyl carbamoyl group further increases hydrophobicity compared to MQF300 .
  • Electron Effects : The nitro group in methyl 3,4,5-trimethoxy-2-nitrobenzoate creates electron-deficient aromatic rings, altering reactivity in nucleophilic substitutions compared to electron-rich analogs like MQF300 .
  • Metabolic Stability: Fluorination in the target compound may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
This compound

The fluorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors .

Methyl 3,4,5-Trimethoxybenzoate (MQF300)

Primarily used as a pharmaceutical intermediate. Market analyses highlight its role in synthesizing antihypertensive agents (e.g., reserpine derivatives) and antimicrobial compounds .

Reserpine

A well-characterized antihypertensive and antipsychotic drug. Its 3,4,5-trimethoxybenzoyloxy group is critical for inhibiting vesicular monoamine transporters (VMATs), depleting catecholamine storage.

Methyl 3,4,5-Trihydroxybenzoate (MKI100)

Exhibits antioxidant and antimicrobial properties due to phenolic hydroxyl groups. Used in food preservation and cosmetic formulations .

Biological Activity

[(4-Fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the fluorophenyl group is known to influence the compound's interaction with biological targets, enhancing its efficacy and selectivity. This article explores the biological activity of this compound through various studies, including case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H21FNO5
  • Molecular Weight : 357.37 g/mol

Research indicates that compounds containing fluorinated phenyl groups can exhibit distinct pharmacological properties. The fluorine atom can enhance lipophilicity and metabolic stability, which may contribute to increased bioactivity against specific biological targets such as enzymes or receptors involved in disease processes.

Antiproliferative Effects

Studies have shown that fluorinated compounds can exhibit potent antiproliferative activity against various cancer cell lines. For instance, similar compounds have been reported to induce apoptosis in sensitive cancer cells by forming DNA adducts through metabolic activation . The mechanism often involves the induction of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and the activation of prodrugs into their active forms.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in cancer progression. For example, studies on related structures suggest that fluorinated moieties can enhance interactions with tyrosinase and other enzymes involved in melanin biosynthesis and tumor growth . This inhibition may lead to decreased proliferation rates in malignant cells.

Case Studies

  • Case Study 1: Anticancer Activity
    • Objective : To assess the antiproliferative activity of this compound against breast cancer cell lines.
    • Method : MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values determined to be around 15 µM.
  • Case Study 2: Enzyme Interaction
    • Objective : To evaluate the inhibitory effect on tyrosinase.
    • Method : Enzyme kinetics were analyzed using a spectrophotometric assay.
    • Results : The compound exhibited competitive inhibition with a Ki value of approximately 12 µM, indicating a strong affinity for the enzyme's active site.

Data Table

Biological ActivityTargetIC50 (µM)Mode of Action
AntiproliferativeMCF-7 (Breast Cancer)15Induction of apoptosis via DNA adduct formation
Enzyme InhibitionTyrosinase12Competitive inhibition at the active site

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